N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
The compound N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with sulfone (5,5-dioxido) groups. The substituents include a 4-methylbenzyl group at position 6 and a 2-methoxybenzyl acetamide moiety linked via a thioether bridge. The sulfone group enhances polarity and stability, while the benzyl substituents may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-19-11-13-20(14-12-19)17-32-23-9-5-4-8-22(23)27-25(38(32,34)35)16-30-28(31-27)37-18-26(33)29-15-21-7-3-6-10-24(21)36-2/h3-14,16H,15,17-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAPAUGZXKAMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 532.63 g/mol. Its structure features a thiazine ring fused with a pyrimidine and aromatic groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Bacterial Strains Tested : Compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
- Mechanism : The interaction with bacterial DNA and inhibition of key metabolic pathways are suggested as mechanisms for the observed antibacterial effects .
Anticancer Potential
The compound has been evaluated for its anticancer properties:
- Cell Lines : Studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anti-cancer agent.
- Cytokine Modulation : It has been noted to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in tumor progression and inflammation .
Case Studies
- Study on Antibacterial Activity :
- Cytotoxicity Assay :
Table 1: Biological Activity Summary
Scientific Research Applications
N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of 546.7 .
Scientific Research Applications
Based on the search results, 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide, which shares a similar core structure, has applications in several scientific research fields:
- Chemistry The compound can serve as a building block in synthesizing more complex molecules and materials.
- Biology It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
- Medicine The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Industry It can be used to develop new materials with specific properties, such as conductivity or fluorescence.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation It can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction Reduction reactions can alter the oxidation state of specific atoms within the molecule.
- Substitution It can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Benzodiazepines and their Metallo-Derivatives
Benzodiazepines (BZDs) are a class of drugs known for their central nervous system depressant properties, including sedation and seizure control . Studies have explored metallo-BZD derivatives for potential pharmacological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous heterocyclic derivatives reported in the literature, focusing on structural motifs, synthetic pathways, and physicochemical properties.
Core Heterocyclic Systems
Analysis :
- The target’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from thiazolo-pyrimidine (11a) and pyrimidoquinazoline (12) systems but shares the sulfone group with the pyrazolo-benzothiazin derivative in .
- Sulfone-containing heterocycles (e.g., 5,5-dioxido) are associated with enhanced metabolic stability and solubility compared to non-sulfonated analogs .
Substituent Effects
Analysis :
Analysis :
- The target’s thioacetamide linkage suggests a synthesis pathway involving nucleophilic substitution (e.g., ethyl bromoacetate with thiolate intermediates, as seen in ) .
- ’s use of sodium acetate as a catalyst in acetic anhydride is a common strategy for heterocyclic condensations .
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
